molecular formula C16H11N7S B10876802 3-[(1H-benzotriazol-1-ylmethyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole

3-[(1H-benzotriazol-1-ylmethyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole

Cat. No.: B10876802
M. Wt: 333.4 g/mol
InChI Key: LPDUJYQDQOTIPO-UHFFFAOYSA-N
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Description

3-[(1H-Benzotriazol-1-ylmethyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole is a complex organic compound with the molecular formula C16H11N7S . This compound is characterized by the presence of a benzotriazole moiety linked to an indole structure via a sulfanyl bridge, making it a unique and interesting molecule for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1H-Benzotriazol-1-ylmethyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole typically involves multiple steps, starting with the preparation of the benzotriazole and indole precursors. The benzotriazole moiety can be synthesized through the cyclization of o-phenylenediamine with sodium nitrite in acidic conditions. The indole structure is often prepared via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions .

The final step involves the coupling of the benzotriazole and indole structures through a sulfanyl bridge.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[(1H-Benzotriazol-1-ylmethyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted indole derivatives .

Scientific Research Applications

3-[(1H-Benzotriazol-1-ylmethyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(1H-Benzotriazol-1-ylmethyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can interact with enzymes and proteins, potentially inhibiting their activity. The indole structure can bind to various receptors, modulating their function. The sulfanyl bridge may facilitate the formation of reactive intermediates, enhancing the compound’s bioactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(1H-Benzotriazol-1-ylmethyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole is unique due to its combination of benzotriazole and indole structures linked by a sulfanyl bridge. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific applications .

Properties

Molecular Formula

C16H11N7S

Molecular Weight

333.4 g/mol

IUPAC Name

3-(benzotriazol-1-ylmethylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole

InChI

InChI=1S/C16H11N7S/c1-2-6-11-10(5-1)14-15(17-11)18-16(21-20-14)24-9-23-13-8-4-3-7-12(13)19-22-23/h1-8H,9H2,(H,17,18,21)

InChI Key

LPDUJYQDQOTIPO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)SCN4C5=CC=CC=C5N=N4

Origin of Product

United States

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